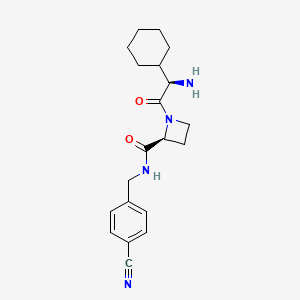

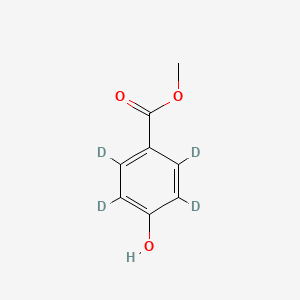

Methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate” is also known as “Methyl 4-Hydroxybenzoate-2,3,5,6-d4” or “Methylparaben-d4”. It is used as a preservative in foods, beverages, and cosmetics . It is a 4-hydroxybenzoate ester resulting from the formal condensation of the carboxy group of 4-hydroxybenzoic acid with methanol .

Molecular Structure Analysis

The molecular formula of “Methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate” is C8H8O3. The molecular weight is 156.173. The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

“Methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate” has a melting point of 123-125°C. It is slightly soluble in DMSO and Methanol when heated. It is a solid substance with a color ranging from white to pale yellow .Applications De Recherche Scientifique

Preservative in Foods, Beverages, and Cosmetics

“Methyl Paraben-d4” is widely used as a preservative in foods, beverages, and cosmetics . It is known for its antimicrobial properties, making it an effective preservative against fungi and bacteria .

Research Tool in Analytical Techniques

The evolution of analytical techniques has allowed the detection of “Methyl Paraben-d4” in different sources at µg/L and ng/L . It has been found in water sources, air, soil, and even in human tissues .

Indicator of Environmental Contamination

“Methyl Paraben-d4” is often used as an indicator of environmental contamination. Its presence in ecosystems is mainly related to wastewater discharges .

Study of Endocrine Disruption

“Methyl Paraben-d4” is used in scientific research to study endocrine disruption. It is proven that parabens can act as endocrine disruptors .

Research on Neurological Effects

Studies have shown that parabens, including “Methyl Paraben-d4”, can affect the normal functioning of the central nervous system .

Degradation Studies

“Methyl Paraben-d4” is used in studies focusing on the degradation of parabens in aqueous solutions. Various methods for the removal of these recalcitrant compounds have been developed .

Sensor Development

“Methyl Paraben-d4” has been used in the development of new sensors. For example, an electrode made of a cellulose derivative has been used to detect "Methyl Paraben-d4" .

Mécanisme D'action

Target of Action

Methyl Paraben-d4 primarily targets bacterial cells . It is used as an antimicrobial preservative in foods, agents, and cosmetics . The compound’s primary role is to prevent the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .

Mode of Action

The mechanism of action of Methyl Paraben-d4 involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . On the molecular level, Methyl Paraben-d4 is characterized by its alkyl hydroxybenzoate structure .

Biochemical Pathways

Methyl Paraben-d4 affects various biochemical pathways. It has been found to increase histamine release and cell-mediated immunity . .

Pharmacokinetics

The pharmacokinetics of Methyl Paraben-d4 involve its absorption, distribution, metabolism, and excretion (ADME). Methyl Paraben-d4 is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body . Acute toxicity studies have shown that Methyl Paraben-d4 is practically non-toxic by both oral and parenteral administration in animals .

Result of Action

The result of Methyl Paraben-d4’s action is the prevention of bacterial growth in various products, thereby prolonging their shelf life . It’s important to note that methyl paraben-d4 can act as an endocrine disruptor . Some reports suggest that it may play a role in the development of certain health conditions, although more research is needed in this area .

Action Environment

The action of Methyl Paraben-d4 can be influenced by environmental factors. For instance, it has been found that Methyl Paraben-d4 can bioaccumulate in marine food chains . Furthermore, the presence of Methyl Paraben-d4 in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of Methyl Paraben-d4.

Safety and Hazards

“Methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate” should not be released into the environment . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment is required when handling this compound, and contact with skin, eyes, or clothing should be avoided .

Propriétés

IUPAC Name |

methyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858080 |

Source

|

| Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Paraben-d4 | |

CAS RN |

362049-51-2 |

Source

|

| Record name | Methyl 4-hydroxy(~2~H_4_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B587286.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)

![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)